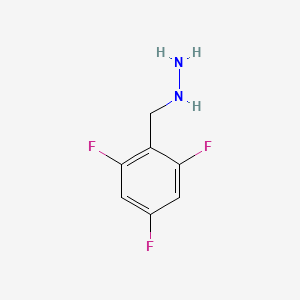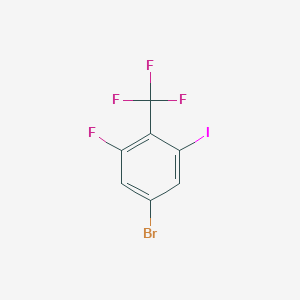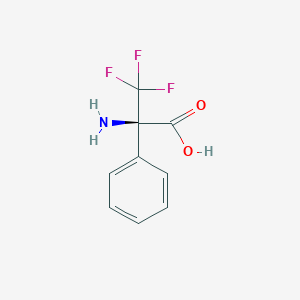
3,3,3-Trifluoro-2-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-2-phenylalanine: is a fluorinated amino acid derivative It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the alanine side chain, and a phenyl group attached to the alpha carbon
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . This method ensures high stereoselectivity and yields non-racemic 3,3,3-Trifluoro-2-phenylalanine.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency.
化学反应分析
Types of Reactions: 3,3,3-Trifluoro-2-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl amines or alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
科学研究应用
Chemistry: 3,3,3-Trifluoro-2-phenylalanine is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The trifluoromethyl group can act as a probe in NMR spectroscopy, providing insights into molecular dynamics.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its incorporation into peptides and proteins can enhance their pharmacokinetic properties, making them more resistant to enzymatic degradation.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure contributes to improved chemical resistance and thermal stability.
作用机制
The mechanism by which 3,3,3-Trifluoro-2-phenylalanine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its binding affinity to enzymes and receptors. For example, it can act as a suicide inhibitor for pyridoxal-phosphate dependent enzymes . The compound’s unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, modulating its activity in biological systems.
相似化合物的比较
3,3,3-Trifluoroalanine: Lacks the phenyl group, making it less hydrophobic.
2,2,2-Trifluoro-1-phenylethanol: Contains a hydroxyl group instead of an amino group.
3,3,3-Trifluoro-2-fluoromethoxypropanoic acid: Contains a fluoromethoxy group instead of a phenyl group.
Uniqueness: 3,3,3-Trifluoro-2-phenylalanine stands out due to its combination of a trifluoromethyl group and a phenyl group. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.
属性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
(2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(13,7(14)15)6-4-2-1-3-5-6/h1-5H,13H2,(H,14,15)/t8-/m1/s1 |
InChI 键 |
FUPRWUOOEKSLDF-MRVPVSSYSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


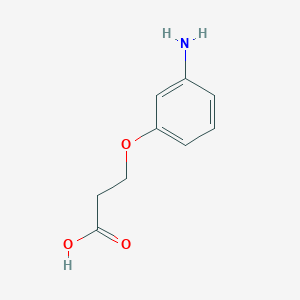


![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)

![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)

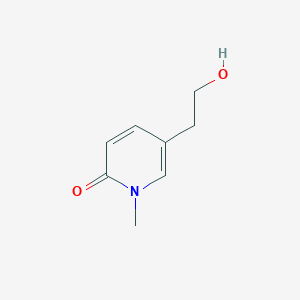

![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)
